2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
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Overview
Description
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound with the molecular formula C10H11ClN2O4. It is known for its unique structure, which includes a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, along with a propanamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds have been used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals
Mode of Action
It is known that similar compounds can induce apoptosis . The compound may interact with its targets, leading to changes at the molecular level that trigger programmed cell death. More detailed studies are required to understand the precise interactions and changes caused by this compound.
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone
Result of Action
Related compounds have been shown to induce apoptosis , suggesting that this compound may have similar effects. More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide typically involves the reaction of 4-methoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-methoxy-2-nitroaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of 2-chloro-N-(4-methoxy-2-aminophenyl)propanamide.
Oxidation: Formation of 2-chloro-N-(4-hydroxy-2-nitrophenyl)propanamide.
Scientific Research Applications
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
- 2-chloro-4-nitrophenol
- 2-chloro-1-methoxy-4-nitrobenzene
Uniqueness
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for targeted chemical reactions and biological studies.
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWAMGVKIUDXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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